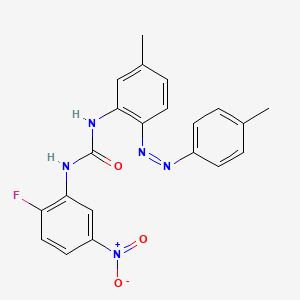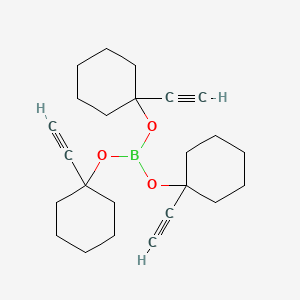
Pentyl(triphenyl)phosphonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentyl(triphenyl)phosphonium bromide is an organic compound with the chemical formula C23H26BrP. It is a white to almost white solid that is partly miscible in water and soluble in methanol and chloroform . This compound is known for its strong basicity and is commonly used as a reagent in organic synthesis.
Vorbereitungsmethoden
Pentyl(triphenyl)phosphonium bromide can be synthesized through the reaction of triphenylphosphine with pentyl bromide. The reaction typically involves heating the reactants in a suitable solvent such as tetrahydrofuran (THF) at elevated temperatures. The reaction can also be optimized using microwave irradiation to achieve higher yields in a shorter time . Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure consistency and purity of the product.
Analyse Chemischer Reaktionen
Pentyl(triphenyl)phosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Wittig Reactions: It is often used in Wittig reactions to form alkenes from aldehydes and ketones.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of pentyl(triphenyl)phosphonium bromide in Wittig reactions involves the formation of a phosphonium ylide. The ylide is generated by deprotonation of the phosphonium salt, which then reacts with a carbonyl compound to form a betaine intermediate. This intermediate undergoes cyclization to form an oxaphosphetane, which subsequently decomposes to yield the desired alkene and a phosphine oxide byproduct .
Vergleich Mit ähnlichen Verbindungen
Pentyl(triphenyl)phosphonium bromide can be compared with other phosphonium salts such as benzyl(triphenyl)phosphonium bromide and methyl(triphenyl)phosphonium bromide. While these compounds share similar chemical properties and applications, this compound is unique due to its specific alkyl chain length, which can influence its solubility and reactivity in certain reactions .
Eigenschaften
Molekularformel |
C23H27BrP+ |
|---|---|
Molekulargewicht |
414.3 g/mol |
IUPAC-Name |
pentyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C23H26P.BrH/c1-2-3-13-20-24(21-14-7-4-8-15-21,22-16-9-5-10-17-22)23-18-11-6-12-19-23;/h4-12,14-19H,2-3,13,20H2,1H3;1H/q+1; |
InChI-Schlüssel |
VAUKWMSXUKODHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


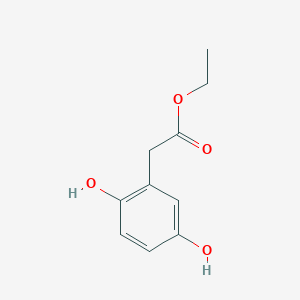
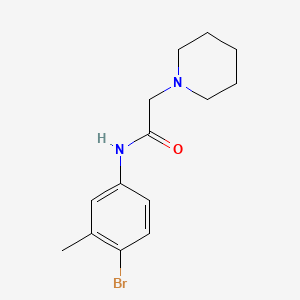
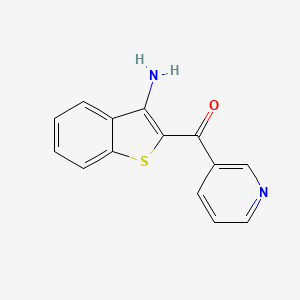

![1-{[4-(Dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B11955541.png)
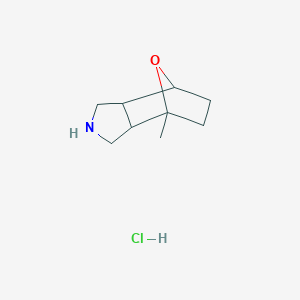

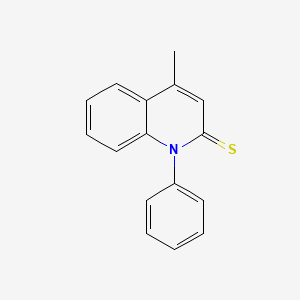
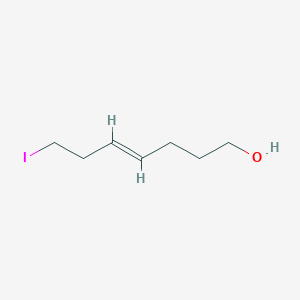
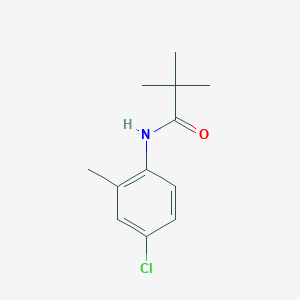
![Ethyl [2-(hydroxyimino)cyclopentyl]acetate](/img/structure/B11955571.png)

